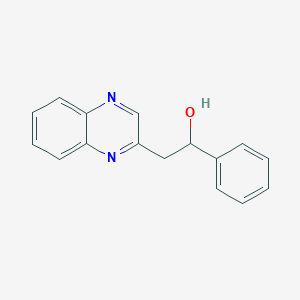

1-Phenyl-2-(quinoxalin-2-yl)ethanol

Description

General Context of Nitrogen-Containing Heterocyclic Compounds in Chemical Research

Nitrogen-containing heterocyclic compounds are fundamental to chemical and biological sciences. sapub.org These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are ubiquitous in nature and form the core of many biologically essential molecules. For instance, the purine (B94841) and pyrimidine (B1678525) bases that constitute the building blocks of DNA and RNA are nitrogenous heterocycles. sapub.org

The significance of these compounds extends deeply into medicinal chemistry, with over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) containing a nitrogen-based heterocyclic moiety. sapub.orgnih.gov This prevalence is attributed to their ability to engage in various biological interactions, including hydrogen bonding and π-stacking, which allows them to bind to enzymes and receptors with high affinity. sapub.org Consequently, they exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. sapub.orgscispace.com Beyond pharmaceuticals, nitrogen-containing heterocycles are integral to the development of agrochemicals, dyes, and functional materials. nih.govnih.gov The continuous exploration of new synthetic methodologies for these compounds remains a vital area of research, aiming to create novel structures with enhanced properties. srikvcpharmacy.com

Quinoxaline (B1680401) Scaffold as a Privileged Structure in Organic Chemistry and Drug Design

Within the vast family of nitrogen-containing heterocycles, the quinoxaline scaffold holds a special status. Structurally, quinoxaline consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, a type of 1,4-diazine. nih.govnih.gov This arrangement confers a unique set of electronic and steric properties, making it a "privileged structure" in the realm of drug design and organic synthesis.

The quinoxaline core is a key component in numerous compounds exhibiting a broad array of biological activities. These include antibacterial, antifungal, anticancer, antiviral, antimalarial, and anti-inflammatory effects. nih.govnih.govnih.govnih.govresearchgate.netconnectjournals.comresearchgate.netdntb.gov.ua The therapeutic potential of this scaffold is underscored by its presence in several commercially available drugs, such as the antibiotic echinomycin. nih.gov

The versatility of the quinoxaline scaffold also extends to materials science, where its derivatives are utilized as dyes and fluorescent materials. nih.gov The most common method for synthesizing quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.netnih.gov Modern synthetic efforts are increasingly focused on the direct C-H functionalization of the quinoxaline ring, which offers an efficient way to generate a diverse library of derivatives with potentially enhanced biological or material properties. chemsrc.com

Research Scope of 1-Phenyl-2-(quinoxalin-2-yl)ethanol within the Quinoxaline Class

This compound is a specific derivative within the extensive quinoxaline family. While detailed research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features and the known reactivity of related compounds provide a clear indication of its research significance.

The presence of this compound in the catalogs of chemical suppliers suggests its primary role as a building block or intermediate in organic synthesis. researchgate.net The structure combines the quinoxaline moiety with a phenyl ethanol (B145695) group, offering several reactive sites for further chemical transformations.

A plausible synthetic route to this compound can be inferred from the synthesis of the closely related 1-quinoxalin-2-yl-ethanol . This is achieved through the alkylation of quinoxaline-2-carbaldehyde (B121957) using a methyl magnesium reagent (a Grignard reagent). sapub.org By analogy, this compound could likely be synthesized via the reaction of a suitable quinoxaline-based starting material with a phenyl-containing nucleophile.

The hydroxyl group in the ethanol side chain is a key functional group that can undergo a variety of chemical reactions, such as oxidation to the corresponding ketone. sapub.org This reactivity allows for the further elaboration of the molecule, leading to the creation of a library of new quinoxaline derivatives for biological screening or material science applications. Given the broad spectrum of biological activities associated with the quinoxaline scaffold, this compound and its derivatives are promising candidates for investigation as potential therapeutic agents. scispace.comsrikvcpharmacy.comnih.govresearchgate.netchemsrc.com

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 849021-27-8 |

| Molecular Formula | C₁₆H₁₄N₂O |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-quinoxalin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)10-13-11-17-14-8-4-5-9-15(14)18-13/h1-9,11,16,19H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCQIKGMGWYJAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375474 | |

| Record name | 1-phenyl-2-quinoxalin-2-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-27-8 | |

| Record name | 1-phenyl-2-quinoxalin-2-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Studies of 1 Phenyl 2 Quinoxalin 2 Yl Ethanol

Reactions Involving the Hydroxyl Functional Group

The secondary alcohol group is a key site for chemical modification in 1-Phenyl-2-(quinoxalin-2-yl)ethanol. Its presence allows for a host of reactions typical of secondary alcohols, significantly influencing the compound's synthetic utility.

The secondary hydroxyl group in this compound can be readily oxidized to the corresponding ketone, 1-phenyl-2-(quinoxalin-2-yl)ethanone. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions. libretexts.org Benzylic alcohols, in particular, demonstrate good reactivity in oxidation reactions. researchgate.net

Common methods for the oxidation of secondary alcohols to ketones include the use of chromium-based reagents like chromic acid (H₂CrO₄), often prepared in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), or pyridinium (B92312) chlorochromate (PCC), which is a milder alternative. libretexts.org Other modern methods utilize catalysts such as nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), often in combination with a co-oxidant. organic-chemistry.org For benzylic alcohols, systems like urea-hydrogen peroxide with magnesium bromide have also proven effective. organic-chemistry.org

Table 1: Representative Reagents for the Oxidation of Secondary Alcohols to Ketones

| Oxidizing Agent/System | Description | Expected Product |

| Chromic Acid (H₂CrO₄) | A strong oxidizing agent, known as the Jones reagent when prepared from CrO₃ in aqueous sulfuric acid. libretexts.org | 1-Phenyl-2-(quinoxalin-2-yl)ethanone |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent that effectively oxidizes secondary alcohols to ketones without further oxidation. libretexts.org | 1-Phenyl-2-(quinoxalin-2-yl)ethanone |

| TEMPO/Co-oxidant | A catalytic system using a stable nitroxyl radical, often with co-oxidants like sodium hypochlorite (B82951) or diisopropyl azodicarboxylate (DIAD), for mild and selective oxidation. organic-chemistry.org | 1-Phenyl-2-(quinoxalin-2-yl)ethanone |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary and secondary alcohols. libretexts.org | 1-Phenyl-2-(quinoxalin-2-yl)ethanone |

Reactions of the Quinoxaline (B1680401) Moiety

The quinoxaline ring system is a crucial pharmacophore and its reactivity is of significant interest. The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline system makes it susceptible to certain types of reactions. The C-H bonds of the quinoxaline ring, particularly at the C3 position if unsubstituted, can be targets for functionalization. nih.govnih.gov

In derivatives like 2-chloroquinoxaline, the chlorine atom is susceptible to aromatic nucleophilic substitution (SNAr) reactions. researchgate.net This indicates that if the hydroxyl group of this compound were converted into a good leaving group, the C2 position could become a site for nucleophilic attack. Furthermore, alkyl groups attached to the quinoxaline ring can exhibit enhanced reactivity. For instance, the alkyl group at the C3 position of quinoxalin-2-one has been shown to be reactive towards electrophiles, undergoing reactions such as bromination and oxidation. researchgate.net This suggests potential reactivity at the methylene (B1212753) bridge connecting the phenyl-ethanol unit to the quinoxaline ring in the target molecule.

Functional Group Interconversions

Functional group interconversions are essential transformations that allow for the conversion of one functional group into another, expanding the synthetic possibilities of a molecule. For this compound, key interconversions involve the hydroxyl group and modifications to the quinoxaline ring.

The most prominent interconversion of the hydroxyl group is its oxidation to a ketone, as detailed in section 3.1.1. Beyond oxidation, the alcohol can be converted into a better leaving group, such as a tosylate, mesylate, or halide. This transformation is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base, or with halogenating agents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). Once converted, this activated position becomes susceptible to nucleophilic substitution, allowing for the introduction of a wide array of other functional groups.

The quinoxaline moiety itself can undergo interconversions. For example, quinoxalin-2(1H)-ones can be converted to their corresponding thiones through thionation reactions, commonly using reagents like phosphorus pentasulfide (P₄S₁₀). researchgate.netnih.gov While the subject molecule is not a quinoxalinone, this principle of converting a carbonyl to a thiocarbonyl is a known functional group interconversion in quinoxaline chemistry.

Formation of Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is a key area of study, driven by the search for compounds with novel properties. These modifications can be made at the hydroxyl group, the phenyl ring, or the quinoxaline nucleus.

Derivatives can be formed by reactions at the hydroxyl group. For instance, esterification with various carboxylic acids or their derivatives would yield a series of ester analogues. Etherification is another route to derivatives, forming ethers by reacting the alcohol with alkyl halides under basic conditions.

More complex analogues are typically synthesized by modifying the quinoxaline core. A common strategy for synthesizing substituted quinoxalines is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govrasayanjournal.co.in By using substituted o-phenylenediamines or modified dicarbonyl precursors, a wide variety of analogues can be accessed. For example, using a substituted 1,2-phenylenediamine in the initial synthesis would lead to analogues with functional groups on the benzo part of the quinoxaline ring.

Furthermore, derivatives can be prepared from related quinoxaline precursors. For instance, starting from 3-phenylquinoxaline-2(1H)-thione, a range of S-alkylated derivatives can be synthesized by reaction with various alkylating agents. nih.gov This approach allows for the introduction of different side chains, leading to compounds like N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides and their corresponding esters and hydrazides. nih.gov

Table 2: Examples of Quinoxaline Derivative Synthesis

| Starting Material Precursor | Reagents and Conditions | Product Type/Derivative | Yield | Reference |

| 2-Chloro-3-phenylquinoxaline | N-cyclohexyldithiocarbamatecyclohexylammonium salt, CHCl₃, reflux | 3-Phenylquinoxaline-2(1H)-thione | - | nih.gov |

| 3-Phenylquinoxaline-2(1H)-thione | Alkylating agent (e.g., ethyl chloroacetate), Triethylamine, Ethanol (B145695), reflux | (3-Phenyl-quinoxalin-2-ylsulfanyl)acetic acid ethyl ester | - | nih.gov |

| (3-Phenyl-quinoxalin-2-ylsulfanyl)acetic acid ethyl ester | Hydrazine (B178648) hydrate, Ethanol, reflux | (3-Phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide | 82% | nih.gov |

| 1-(4-Bromophenyl)-2-tosylethanone & 1,2-Phenylenediamine | L-proline, Dichloromethane, room temperature | 2-(4-Bromophenyl)-3-phenylquinoxaline | High | rasayanjournal.co.in |

| o-Phenylenediamine & Benzil (B1666583) | TiO₂-Pr-SO₃H, Ethanol, 10 min | 2,3-Diphenylquinoxaline (B159395) | 95% | nih.gov |

Structural Analysis of this compound Remains Undocumented in Scientific Literature

Despite its availability from chemical suppliers, a detailed structural and advanced characterization of the compound this compound has not been reported in published scientific literature. Comprehensive searches for crystallographic data, conformational analysis, and studies on its intermolecular interactions have yielded no specific results for this molecule.

While the fundamental chemical identifiers for this compound, such as its CAS number (849021-27-8) and molecular formula (C₁₆H₁₄N₂O), are established, the advanced structural elucidation required for a complete understanding of its properties is currently absent from public-domain scientific databases.

The specific analyses requested—including single-crystal X-ray diffraction, determination of molecular conformation and planarity through dihedral angles, and the investigation of both intramolecular and supramolecular interactions via techniques like Hirshfeld surface analysis—are contingent upon the successful crystallization of the compound and subsequent experimental study.

Numerous studies have been conducted on related quinoxaline derivatives, providing a rich literature on the crystallographic and supramolecular characteristics of this class of compounds. These studies frequently detail the intricate hydrogen bonding networks, such as C—H⋯O and C—H⋯N interactions, that dictate the packing of these molecules in the solid state. iucr.orgnih.govnih.govnih.govnih.gov For instance, analyses of compounds like 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one and various ethyl acetate (B1210297) derivatives of phenyl-quinoxalinone reveal complex supramolecular architectures governed by a combination of hydrogen bonds and π-stacking interactions. iucr.orgnih.govnih.gov

However, this body of research does not extend to this compound itself. Without experimental data from single-crystal X-ray diffraction, it is not possible to provide a scientifically accurate report on its crystal system, space group, unit cell dimensions, or the precise three-dimensional arrangement of its atoms. Consequently, a detailed discussion of its molecular conformation, including critical parameters like dihedral angles between the phenyl and quinoxaline ring systems, cannot be undertaken.

Furthermore, the investigation of intramolecular and intermolecular forces is entirely dependent on this primary crystallographic data. An analysis of intramolecular hydrogen bonds and other electrostatic interactions, as well as a quantitative study of intermolecular contacts through Hirshfeld surface analysis, remains unfeasible. Similarly, a definitive description of the hydrogen bonding networks that may exist in the solid-state structure of this compound cannot be provided.

Structural Analysis of this compound Remains Undetermined

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the available information regarding the chemical compound this compound. Despite the existence of commercial listings for this compound, detailed structural elucidation and advanced characterization data, particularly from X-ray crystallography, are not publicly available. Consequently, a detailed analysis of its specific solid-state interactions, as requested, cannot be provided at this time.

The requested outline for the article included an in-depth examination of the following structural features:

Structural Elucidation and Advanced Characterization of 1 Phenyl 2 Quinoxalin 2 Yl Ethanol

Database Surveys of Related Structures (e.g., Cambridge Structural Database):A comparative analysis with structurally similar compounds to identify common structural motifs and trends within this class of quinoxaline (B1680401) derivatives.

While studies on related quinoxaline derivatives are available and provide insights into how such molecules can behave in the solid state, the strict focus on 1-Phenyl-2-(quinoxalin-2-yl)ethanol, as per the user's request, prevents the inclusion of this information. The scientific community awaits the synthesis of suitable single crystals and subsequent X-ray diffraction analysis to elucidate the precise three-dimensional structure of this compound. Until such data is published, a detailed and accurate discussion of its crystal engineering and supramolecular chemistry remains speculative.

Spectroscopic Analysis and Electronic Structure of 1 Phenyl 2 Quinoxalin 2 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. The analysis was intended to cover proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) NMR, as well as conformational studies.

Proton Nuclear Magnetic Resonance (¹H NMR)

No ¹H NMR spectra for 1-Phenyl-2-(quinoxalin-2-yl)ethanol are available in the public domain. This type of analysis would typically reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration values, which correspond to the number of protons for each signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific ¹³C NMR data for this compound could not be found. A ¹³C NMR spectrum would identify all non-equivalent carbon atoms in the molecule, providing key insights into the carbon skeleton.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

There is no available ¹⁵N NMR data for this compound. ¹⁵N NMR would be particularly useful for characterizing the electronic environment of the two nitrogen atoms within the quinoxaline (B1680401) ring system.

Conformational Studies via NMR

Conformational analysis, often conducted using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), provides information on the spatial arrangement of atoms. No such studies for this compound have been published.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data for this compound is publicly accessible. HRMS would provide a highly accurate mass measurement, allowing for the determination of the precise elemental formula of the molecule.

Spectroscopic and Electronic Data for this compound Remains Elusive in Publicly Accessible Research

Consequently, it is not possible to provide a detailed, data-driven article on the Fourier-Transform Infrared (FT-IR) Spectroscopy, Vibrational Frequency Analysis, Raman Spectroscopy, Fluorescence Properties, or UV-Vis Spectroscopy of this compound as requested.

Research into related quinoxaline compounds indicates that the quinoxaline moiety is a common subject of spectroscopic and photophysical studies. For example, various quinoxalinone derivatives have been characterized using FT-IR spectroscopy, revealing characteristic absorption bands for their respective functional groups nih.gov. Similarly, the fluorescence properties and electronic absorption of numerous quinoxaline-based molecules are well-documented, often showing interesting photophysical behaviors relevant to materials science and medicinal chemistry.

However, without experimental data specifically for this compound, any discussion of its spectroscopic signature would be purely theoretical and speculative. The generation of scientifically accurate and informative content as per the requested outline is contingent on the availability of such specific research findings. Further experimental investigation is required to elucidate the distinct spectroscopic and electronic characteristics of this compound.

Computational and Theoretical Studies on 1 Phenyl 2 Quinoxalin 2 Yl Ethanol

Quantum Mechanical (QM) Modeling

Quantum mechanical modeling serves as the foundation for the theoretical investigation of 1-Phenyl-2-(quinoxalin-2-yl)ethanol. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of the molecule's electronic structure and other associated properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been successfully applied to quinoxaline (B1680401) derivatives to understand their structural and electronic properties. For instance, DFT calculations at the B3LYP/6–311 G(d,p) level have been used to optimize the geometry of related quinoxaline structures and compare them with experimental data from X-ray crystallography. nih.gov Such studies provide valuable information on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional shape.

Modeling of Condensed State and Solvation Effects

The properties and behavior of a molecule can be significantly influenced by its environment, particularly in the condensed state or in solution. Computational models are employed to simulate these effects. For example, viscometric studies on related compounds like 1-(4-Tolyl)-2-(Phenyl Thiocarbamido)-1-Ethanol have been conducted to understand solvation effects. researchgate.net While specific studies on this compound are not detailed in the provided results, the methodologies applied to similar structures indicate that computational approaches can be used to model how solvents interact with the molecule and affect its conformational stability and reactivity.

Conformational Equilibria Studies

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Understanding the equilibrium between these different spatial arrangements is crucial as it can dictate the molecule's biological activity and physical properties. Computational studies on similar molecules, like 1-phenyl-2-propanol, have utilized ab initio optimizations to identify the lowest energy conformations, which are often stabilized by weak intramolecular interactions. nih.gov These theoretical calculations help in predicting the most stable conformer and the energy barriers for interconversion between different conformers.

Calculation of Spectroscopic Parameters (e.g., Simulated IR Spectra, Raman Scattering Cross-Sections)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. DFT calculations can be used to simulate vibrational spectra, such as Infrared (IR) and Raman spectra. For instance, in studies of other heterocyclic compounds, calculated vibrational frequencies have been compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. researchgate.net Similar theoretical calculations for this compound would allow for the prediction of its characteristic spectral features, which can be invaluable for its experimental identification and characterization.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability. nih.gov DFT calculations have been used to determine the HOMO-LUMO energies and the energy gap for various quinoxaline derivatives. nih.govresearchgate.net For example, the HOMO–LUMO energy gap for 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one was calculated to be 3.8918 eV. nih.gov This type of analysis provides insights into the charge transfer interactions that can occur within the molecule and with other species.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one | -6.1381 | -2.2463 | 3.8918 |

Conceptual Density Functional Theory Indices

Conceptual DFT provides a framework to quantify various aspects of chemical reactivity using indices derived from the electron density. These indices include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net These parameters are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. nih.govresearchgate.net For instance, these indices have been calculated for quinoxaline derivatives to understand their chemical behavior and reactive sites. nih.govresearchgate.net

| Compound | Electronegativity (χ) | Hardness (η) | Ionization Potential (I) | Dipole Moment (μ) | Electron Affinity (A) | Electrophilicity (ω) | Softness (σ) |

| 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

(Note: Specific calculated values for 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one were mentioned as collated in a table in the source, but the actual values were not provided in the search result snippet.) nih.gov

Molecular Modeling and Docking Studies

Computational methods, particularly molecular modeling and docking, have become indispensable tools in the study of quinoxaline derivatives. These in silico techniques provide deep insights into the molecular interactions that govern their biological activities, guiding the design and synthesis of new, more potent compounds.

Ligand-Protein Interactions (e.g., hTS Homodimer Interface Binding)

Molecular docking studies have been instrumental in elucidating the mechanism of action for various quinoxaline derivatives. A notable example is the investigation of their binding to the human thymidylate synthase (hTS) homodimer interface. The stabilization of the inactive conformation of the hTS homodimer is a key strategy for enzyme inhibition. Molecular modeling has shown that certain quinoxaline derivatives are effective binders at this interface. researchgate.net

These studies have identified crucial amino acid residues within the binding pocket that interact with the quinoxaline ligands. The interactions primarily involve residues such as Glu-13, Tyr-16, Tyr-61, Pro-89, Leu-90, Thr-91, Arg-96, Gly-141, Ser-142, Thr-174, Glu-193, Met-196, and Tyr-220. mdpi.com The quinoxaline core structure demonstrates a consistent pattern of interaction, similar to that of the native co-crystallized ligand ZK200775. mdpi.com Furthermore, interactions with other residues like Gly-59, Gly-62, Asn-72, Ser-140, Thr-143, and Thr-195 have also been observed for docked quinoxaline derivatives. mdpi.com The nature of these interactions often includes hydrogen bonds and π-π stacking, which contribute to the stability of the ligand-protein complex. For instance, in studies involving Candida albicans Sterol 14α-demethylase (CYP51), strong hydrogen bonding and π–π interactions with residues like Tyr64, Phe233, and Phe228 have been noted for quinoxaline hybrids. researchgate.net

Table 1: Key Interacting Residues in Ligand-Protein Binding of Quinoxaline Derivatives

| Protein Target | Interacting Residues | Reference |

|---|---|---|

| hTS Homodimer Interface | Glu-13, Tyr-16, Tyr-61, Pro-89, Leu-90, Thr-91, Arg-96, Gly-141, Ser-142, Thr-174, Glu-193, Met-196, Tyr-220, Gly-59, Gly-62, Asn-72, Ser-140, Thr-143, Thr-195 | mdpi.com |

| C. albicans CYP51 | Tyr64, Phe233, Phe228 | researchgate.net |

Prediction of Binding Affinity and Mode of Action

Molecular docking not only identifies the binding site but also predicts the binding affinity of a ligand to its target protein, often expressed as a binding energy score in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction. For example, in a study of quinoxaline derivatives as potential inhibitors of the iNOS enzyme, one compound, AA5, exhibited the lowest binding affinity of -44.6753 kcal/mol, suggesting it could be a potent and selective inhibitor. mdpi.com Similarly, docking studies of a malonate-based quinoxaline ligand against the SARS-CoV-2 main protease (Mpro) revealed binding scores ranging from -9.9 to -4.5 kcal/mol. researchgate.net

The mode of action is further clarified by analyzing the specific interactions. For instance, the presence of a chloro substituent in certain quinoxaline-isoxazole hybrids was found to form multiple π-alkyl and alkyl bonds with the target enzyme, which was concluded to be necessary for higher inhibitory potential. nih.gov In another study targeting PARP-1, the quinoxaline nucleus with two carboxamide moieties was shown to engage with the enzyme through additional hydrogen bonding, which is a key aspect of its inhibitory mechanism. researchgate.net These computational predictions are crucial for rationalizing the observed biological activities and for guiding further structural modifications.

Table 2: Predicted Binding Affinities of Quinoxaline Derivatives

| Compound/Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinoxaline Derivative AA5 | iNOS Enzyme | -44.6753 | mdpi.com |

| Malonate-based Quinoxaline Ligand | SARS-CoV-2 Mpro | -9.9 to -4.5 | researchgate.net |

Structure–Activity Relationship (SAR) Prediction via In Silico Methods

In silico methods are powerful tools for predicting the structure-activity relationship (SAR) of a series of compounds. By comparing the biological activities of structurally related molecules with their docking scores and interaction patterns, researchers can deduce which chemical moieties are essential for activity. researchgate.net

For a series of quinoxaline–isoxazole hybrids targeting α-amylase, SAR studies concluded that the presence of an electronegative chloro substituent at a specific position (R3) was crucial for enhanced inhibitory potential. nih.gov These studies also revealed that substitution at the C-7 position of the quinoxaline moiety might be more critical for achieving greater α-amylase inhibitory activity compared to substitution at the C-5 position. nih.gov Furthermore, compounds with a nitro substituent on the quinoxaline ring demonstrated the most potent α-amylase inhibition. nih.gov

In another example, the design of new quinoxaline derivatives as anticonvulsants was based on the documented beneficial effects of attaching hydrogen bond donor and acceptor groups at the C-3 position of the quinoxalin-2-one ring. mdpi.com The insights gained from such in silico SAR analyses are invaluable for the rational design of new analogues with optimized activity. researchgate.net

Computational Study of Tautomerism

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a critical aspect of the chemical behavior of many heterocyclic compounds, including quinoxaline derivatives. Computational studies, particularly those employing Density Functional Theory (DFT), are frequently used to investigate the electronic structure and relative stabilities of different tautomeric forms.

Theoretical studies on related heterocyclic systems, such as isoxazolo[3,4-b]quinolin-3(1H)-ones, have utilized methods like B3LYP/6-31+G* with a solvation model to determine the most stable tautomers in different environments. researchgate.net These calculations can predict which tautomeric form (e.g., oxo or hydroxy) is energetically favored in the gas phase or in solution. For instance, in some systems, the keto tautomer is found to be the most stable isomer in the gas phase. researchgate.net

The study of tautomerism is crucial as different tautomers can exhibit distinct chemical properties and biological activities. For example, in 7-hydroxyquinoline (B1418103) derivatives, the equilibrium between azo and hydrazone tautomers has been investigated both experimentally and theoretically. nih.gov Computational methods can shed light on the potential energy landscape and predict the coexistence of multiple tautomeric forms in solution. nih.gov Although specific computational studies on the tautomerism of this compound are not widely reported, the principles and methodologies applied to similar heterocyclic structures provide a robust framework for such investigations. These studies typically involve geometry optimization of the possible tautomers and calculation of their relative energies to predict the equilibrium distribution.

Biological Activity Studies: Mechanistic and Target Oriented Research

Antiproliferative and Cytotoxic Activity

While no studies have specifically evaluated the antiproliferative and cytotoxic activity of 1-Phenyl-2-(quinoxalin-2-yl)ethanol, many other quinoxaline (B1680401) derivatives have been identified as potent anticancer agents.

Enzyme Inhibition Mechanisms (e.g., Tyrosine Kinases, c-MET Kinase, Thymidylate Synthase)

The anticancer effects of many quinoxaline compounds are linked to their ability to inhibit protein kinases, which are crucial for cell signaling and growth.

Tyrosine Kinases: Certain quinoxaline derivatives have been developed as potent inhibitors of platelet-derived growth factor receptor (PDGF-R) tyrosine kinases, which play a role in cell division and growth.

c-MET Kinase: The c-Met kinase, a receptor tyrosine kinase, is a target for various quinoxaline-based inhibitors. Aberrant signaling of c-Met is implicated in a wide range of human cancers, making it an attractive therapeutic target.

Thymidylate Synthase: Some quinoxaline derivatives have been investigated for their potential to inhibit human thymidylate synthase (hTS), an enzyme critical for DNA synthesis. Allosteric inhibition of hTS has been suggested as a possible mode of action for certain compounds in this class.

Induction of Apoptosis and Tumor Hypoxia

Induction of Apoptosis: A common mechanism for the anticancer effects of quinoxaline derivatives is the induction of apoptosis, or programmed cell death. Studies on various quinoxaline compounds show they can trigger apoptotic pathways in cancer cells, often confirmed by observing nuclear disintegration and chromatin fragmentation.

Tumor Hypoxia: Certain modified quinoxalines, specifically quinoxaline 1,4-dioxides, have been shown to be selectively cytotoxic to tumor cells under hypoxic (low oxygen) conditions, which are common in solid tumors and contribute to resistance to therapy.

ATP Inhibition Mechanisms

Quinoxalines are often regarded as a key scaffold for anticancer drugs because they can act as selective ATP-competitive inhibitors of numerous kinases. By binding to the ATP-binding site of enzymes like Epidermal Growth Factor Receptor (EGFR), they block the signaling pathways that lead to cell proliferation.

Antimicrobial Activity

The quinoxaline nucleus is a core component of several biologically active compounds, including some antibiotics. Various synthetic derivatives have been explored for their antibacterial and antifungal properties.

Antibacterial Mechanisms

Numerous quinoxaline derivatives have been synthesized and evaluated for their antibacterial properties against a range of pathogens. For instance, certain C-2 amine-substituted quinoxaline analogues have shown good to moderate activity against bacteria like S. aureus, B. subtilis, MRSA, and E. coli. Mechanistic studies on some of these compounds suggest that they exert their antibacterial effect by compromising the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell death.

Antifungal Mechanisms

The antifungal potential of the quinoxaline scaffold has also been recognized. Research has demonstrated that different derivatives possess varied antifungal activities. For example, some substituted quinoxalines have shown activity against fungal strains such as Candida albicans and Aspergillus flavus. Novel quinoxaline derivatives continue to be designed and tested against various plant and human pathogenic fungi.

Antiviral Activity

There is no specific research detailing the antiviral properties of this compound. The quinoxaline scaffold, a core component of this molecule, is present in various compounds that have been investigated for antiviral efficacy against a range of viruses, including respiratory pathogens and Herpes simplex virus. However, without direct studies, the antiviral potential of this compound remains undetermined.

Antiprotozoal and Anti-amoebic Activity

Specific studies on the antiprotozoal and anti-amoebic activities of this compound have not been identified. Many quinoxaline derivatives have demonstrated activity against various protozoan parasites such as Entamoeba histolytica, Leishmania donovani, Trypanosoma brucei brucei, and Trichomonas vaginalis. The mechanisms of action for these related compounds often involve the inhibition of essential parasitic enzymes or disruption of cellular processes. However, the efficacy of this compound against these or other protozoa has not been reported.

Antitubercular Activity

The potential of this compound as an antitubercular agent has not been specifically evaluated in published research. The broader class of quinoxalines has been a source of interest in the development of new treatments for tuberculosis, with some derivatives showing promising activity against Mycobacterium tuberculosis. These activities are often attributed to the inhibition of crucial mycobacterial enzymes. The specific activity of this compound in this area is unknown.

Other Pharmacological Activities (e.g., Anthelmintic, Anti-inflammatory, Antioxidant, Antileukemic, Analgesic, Antidepressant)

Detailed investigations into the anthelmintic, anti-inflammatory, antioxidant, antileukemic, analgesic, and antidepressant activities of this compound are not present in the current body of scientific literature. While various quinoxaline derivatives have been explored for these therapeutic applications, no specific data or research findings are available for this compound itself. Therefore, its profile in these pharmacological areas remains uncharacterized.

Structure Activity Relationship Sar Investigations for 1 Phenyl 2 Quinoxalin 2 Yl Ethanol Derivatives

Identification of Key Structural Features for Biological Potency

The fundamental structure of 1-Phenyl-2-(quinoxalin-2-yl)ethanol contains three primary components that are critical for its biological activity: the quinoxaline (B1680401) nucleus, the phenyl ring, and the ethanol (B145695) linker.

The Quinoxaline Nucleus: This heterocyclic system, composed of a fused benzene (B151609) and pyrazine (B50134) ring, is a well-established pharmacophore. eurekaselect.comdntb.gov.ua Its planar, aromatic nature allows it to participate in various interactions with biological targets, including π-π stacking. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, which is a crucial feature for anchoring the molecule within a receptor's binding site. mdpi.com

The Ethanol Linker: The two-carbon chain connecting the quinoxaline and phenyl moieties, which also contains a hydroxyl group, is indispensable. taylorandfrancis.com The hydroxyl (-OH) group is a key functional group that can act as both a hydrogen bond donor and acceptor. The stereochemistry at the chiral center of this ethanol backbone is often a determining factor for enantioselective activity, where one enantiomer is significantly more active than the other. taylorandfrancis.com

Impact of Substituent Effects on Activity

The biological activity of this compound derivatives can be fine-tuned by introducing various substituents on both the quinoxaline and phenyl rings. SAR studies have demonstrated that the nature and position of these substituents have a profound impact.

Modifications to the quinoxaline ring system have shown that introducing electron-withdrawing groups, such as a nitro group (NO₂), can sometimes decrease activity. mdpi.com Conversely, other modifications can enhance potency depending on the specific biological target.

On the phenyl ring, the effect of substituents is also highly variable. For certain anticancer quinoxaline derivatives, unsubstituted phenyl rings resulted in higher activity than substituted ones. mdpi.com When substituents were present, electron-withdrawing groups like chlorine (Cl) were found to be more favorable than bromine (Br) or electron-donating groups like methyl (CH₃). mdpi.com

The following table summarizes findings from SAR studies on various quinoxaline derivatives, illustrating the impact of different substituents.

Table 1: Impact of Substituents on the Biological Activity of Quinoxaline Derivatives

| Compound Series | Scaffold | Substituent (R) | Effect on Activity | Reference |

|---|---|---|---|---|

| Anticancer Quinoxalines | 2,3-diaryl-quinoxaline | R₁/R₂ on phenyl rings = H | Higher activity than substituted rings | mdpi.com |

| Anticancer Quinoxalines | 2,3-diaryl-quinoxaline | R₂ on phenyl ring = Cl | Higher activity than Br or CH₃ | mdpi.com |

| Anticancer Quinoxalines | Quinoxaline | NO₂ at 7-position | Decreases activity | mdpi.com |

| α-Amylase Inhibitors | Phenylisoxazole Quinoxalin-2-amine | Cl at R₃ position | Higher inhibitory potential | rsc.org |

Role of the Quinoxaline Ring as a Bioactive Scaffold

The quinoxaline ring is a bicyclic heteroaromatic system that is considered a "privileged scaffold" in medicinal chemistry. eurekaselect.comnih.gov This designation is due to its presence in a multitude of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties. dntb.gov.uamdpi.comresearchgate.netnih.gov

The versatility of the quinoxaline scaffold stems from several key characteristics:

Synthetic Accessibility: There are numerous established synthetic routes for creating a diverse library of quinoxaline derivatives. eurekaselect.comresearchgate.net The most common method involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. eurekaselect.com

Physicochemical Properties: The quinoxaline system possesses a specific electrostatic potential that governs its hydrophobic and hydrophilic interactions with biological macromolecules. mdpi.com

Structural Rigidity and Planarity: The rigid and planar nature of the ring system provides a defined orientation for appended functional groups, facilitating specific and high-affinity binding to target proteins and enzymes. nih.gov

Bioisosterism: Quinoxaline can act as a bioisostere for other aromatic systems like naphthalene (B1677914) or quinoline, allowing for the modulation of biological activity while maintaining key structural features. mdpi.com

The oxidation of the nitrogen atoms in the quinoxaline ring to form quinoxaline-1,4-di-N-oxides has been shown to have a pronounced effect on antimycobacterial activity, indicating that this modification can significantly enhance biological properties. nih.gov

Significance of the Phenyl-Ethanol Moiety and Peptidomimetic Side Chain

The 1-phenyl-ethanol portion of the molecule is a crucial side chain that significantly influences the compound's interaction with its biological target. This moiety is structurally similar to phenylethanolamine, a class of compounds known for their roles as neurotransmitters and adrenergic receptor agonists. nih.gov

Key features of the phenyl-ethanol moiety include:

The β-hydroxyl group: This group is essential for forming hydrogen bonds with amino acid residues in a receptor's binding pocket. taylorandfrancis.com Its ability to act as both a hydrogen bond donor and acceptor makes it a critical point of interaction.

The Phenyl Ring: This aromatic head provides a site for hydrophobic interactions, which can anchor the molecule in a non-polar region of the binding site. Substituents on this ring can further refine these interactions.

The Chiral Center: The carbon atom bearing the hydroxyl group is a chiral center. Biological systems are often stereoselective, meaning one enantiomer (e.g., the R- or S-configuration) will have significantly higher activity than the other. taylorandfrancis.com This highlights the importance of the three-dimensional arrangement of this side chain.

This side chain can be considered a peptidomimetic, a structure that mimics the shape and function of a peptide. In this context, the phenyl-ethanol group may mimic the side chain of an amino acid like phenylalanine, allowing the molecule to interact with protein targets that would typically bind peptides.

Correlation between Molecular Conformation and Biological Activity

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. For a drug molecule to be effective, it must adopt a specific conformation that is complementary to the shape of its biological target's binding site. Molecular modeling and docking studies are often employed to understand this relationship.

For quinoxaline derivatives, research has shown that specific spatial arrangements are necessary for optimal activity. Docking studies on quinoxaline-based inhibitors have identified key amino acid residues within the binding pocket that interact with the molecule, such as Glu-13, Tyr-16, and Pro-89. researchgate.net The docked quinoxaline derivatives were found to interact with these and other residues, confirming the importance of a precise fit. researchgate.net

In studies of quinoxaline–isoxazole hybrids as potential enzyme inhibitors, molecular docking revealed that the most potent compounds exhibited the highest binding energies, indicating a more stable interaction with the enzyme's active site. rsc.org For example, a compound with high α-glucosidase inhibitory activity (low IC₅₀) also showed a high binding energy in docking simulations. rsc.org Molecular dynamics simulations further confirmed that active compounds form stable complexes with their target enzymes. rsc.org

Table 2: Correlation of Molecular Docking with Biological Activity for Quinoxaline Hybrids

| Compound | Biological Target | IC₅₀ (µM) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Compound 5h | α-Amylase | 16.4 ± 0.1 | -8.9 ± 0.10 | rsc.org |

These findings underscore that the biological potency of this compound derivatives is not just a function of their chemical composition but is critically dependent on their three-dimensional molecular conformation and how it facilitates interactions with specific biological targets.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel Analogues with Enhanced Specificity

The future design of analogues based on the 1-Phenyl-2-(quinoxalin-2-yl)ethanol structure will heavily rely on established structure-activity relationship (SAR) principles to enhance target specificity and potency. nih.gov The versatility of the quinoxaline (B1680401) core allows for extensive chemical modification. nih.gov Research efforts will likely focus on substituting various positions on both the phenyl and quinoxaline rings to modulate the compound's electronic and steric properties. For instance, SAR studies on other quinoxaline series have shown that introducing electron-withdrawing or electron-donating groups can significantly alter biological activity. mdpi.comudayton.edu

Synthetic strategies for creating these new analogues will continue to evolve. While classical methods, such as the condensation of o-phenylenediamines with α-dicarbonyl compounds, remain fundamental, modern approaches offer greater efficiency and diversity. sapub.orgnih.govresearchgate.net These include the use of novel catalysts, microwave-assisted synthesis, and multi-component reactions to streamline the production of diverse compound libraries. udayton.eduorientjchem.orgmtieat.org The goal is to develop synthetic routes that are not only efficient but also align with the principles of green chemistry, minimizing waste and energy consumption. researchgate.netrsc.org

| Analogue Type | Synthetic Strategy | Rationale for Enhanced Specificity |

| Ring-Substituted Phenyl Analogues | Suzuki coupling, Grignard reactions | Modulate lipophilicity and electronic interactions with the target binding site. |

| Quinoxaline Core Modifications | Condensation with substituted o-phenylenediamines | Alter the core electronics and hydrogen bonding capabilities of the scaffold. |

| Side-Chain Variations | Oxidation/reduction of the ethanol (B145695) moiety, chain extension | Explore the importance of the hydroxyl group and the linker length for target engagement. |

| Fused-Ring Systems | Pictet-Spengler type reactions, intramolecular cyclization | Create more rigid structures to improve binding affinity and selectivity. rsc.orgnih.gov |

Exploration of New Mechanistic Pathways for Biological Activity

While quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, the precise mechanisms of action are often not fully understood. nih.gov Future research will delve deeper into the molecular pathways affected by this compound and its novel analogues. Quinoxalines have been identified as inhibitors of various enzymes crucial for disease progression, such as protein kinases, histone deacetylases (HDACs), and Poly (ADP-ribose) polymerase (PARP-1). nih.govmdpi.comnih.gov Investigating the inhibitory potential of new analogues against a wider range of these enzymes could uncover novel therapeutic applications.

Beyond direct enzyme inhibition, research is expanding to explore other mechanisms. This includes the ability of quinoxaline compounds to interact with DNA, modulate the activity of transcription factors like NF-κB, and interfere with viral replication processes. benthamscience.comsapub.org For example, certain derivatives have been shown to disrupt the binding of viral proteins to host cell components, suggesting a potential antiviral mechanism. nih.gov The exploration of these less-conventional pathways is crucial for identifying new therapeutic targets and understanding the full biological profile of this class of compounds.

| Biological Activity | Known/Potential Mechanism | Relevant Molecular Targets |

| Anticancer | Enzyme Inhibition, DNA Interaction | Receptor Tyrosine Kinases, PARP-1, HDACs nih.govmdpi.comnih.gov |

| Antiviral | Inhibition of viral enzymes, blocking viral entry/replication | Reverse Transcriptase, NS1 Protein nih.govnih.gov |

| Anti-inflammatory | Inhibition of inflammatory mediators | Cyclooxygenase (COX), Cytokines, NF-κB benthamscience.comnih.gov |

| Antimicrobial | Disruption of cell wall synthesis, DNA gyrase inhibition | Bacterial and fungal specific enzymes sapub.org |

Development of Computational Tools for Predictive Modeling

In silico methods are becoming indispensable in modern drug discovery for accelerating the design and optimization of lead compounds. nih.gov For this compound and its future analogues, computational tools will play a pivotal role in predicting biological activity and pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, can identify key molecular descriptors that correlate with a compound's potency, allowing researchers to prioritize the synthesis of the most promising candidates. benthamdirect.com

Molecular docking studies will be essential for visualizing how these compounds interact with their biological targets at the atomic level. nih.govnih.gov This provides insights into the specific binding modes and helps rationalize observed SAR data. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be employed early in the design phase to flag compounds with potentially poor drug-like properties, saving significant time and resources. mdpi.com The integration of these computational approaches facilitates a more rational, hypothesis-driven design of novel quinoxaline derivatives with improved therapeutic profiles. benthamdirect.com

| Computational Tool | Application in Quinoxaline Research | Predicted Outcome |

| QSAR | Correlate structural features with biological activity. benthamdirect.com | Predict the potency of unsynthesized analogues. |

| Molecular Docking | Simulate binding to target proteins (e.g., kinases, enzymes). nih.gov | Identify key binding interactions and predict binding affinity. |

| ADMET Prediction | Assess drug-likeness and potential toxicity profiles in silico. mdpi.com | Filter out compounds with unfavorable pharmacokinetic properties. |

| Molecular Dynamics (MD) Simulations | Analyze the stability of the ligand-protein complex over time. | Evaluate the dynamic behavior and stability of the binding pose. |

Advanced Spectroscopic Characterization for Deeper Structural Understanding

A thorough understanding of the three-dimensional structure of this compound and its analogues is fundamental to understanding their function. Advanced spectroscopic techniques are the primary tools for this characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and connectivity of newly synthesized compounds. nih.govresearchgate.net The disappearance of starting material signals and the appearance of expected new signals, such as those for azomethine or aromatic protons, provide definitive proof of a successful reaction. nih.govnih.gov

Mass spectrometry (MS) is used to determine the molecular weight of the compounds and to aid in structural elucidation through fragmentation analysis. nih.gov For more complex structural problems, such as determining the absolute configuration of chiral centers like the one in this compound, X-ray crystallography provides unambiguous structural data. researchgate.netsemanticscholar.org These advanced analytical methods provide a complete picture of the molecule's structure, which is essential for interpreting biological data and informing further design efforts.

| Spectroscopic Technique | Information Gained | Typical Observations for Quinoxaline Derivatives |

| ¹H NMR | Proton environment, chemical shifts, coupling constants. | Aromatic protons in the δ 7.0-8.5 ppm range; specific signals for side-chain protons. nih.gov |

| ¹³C NMR | Carbon skeleton, chemical environment of carbon atoms. | Signals for aromatic carbons and specific carbons of the quinoxaline core (e.g., C=N). nih.govsemanticscholar.org |

| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | A molecular ion peak corresponding to the compound's mass; characteristic fragmentation of the quinoxaline ring. nih.govsemanticscholar.org |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry. | Defines the dihedral angles between the phenyl and quinoxaline rings and confirms absolute configuration. researchgate.netsemanticscholar.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.